3-[1-Methyl-3-(3-methylbutyl)pyrrolidin-3-yl]phenol
Description
Properties
CAS No. |
38906-46-6 |
|---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
3-[1-methyl-3-(3-methylbutyl)pyrrolidin-3-yl]phenol |
InChI |
InChI=1S/C16H25NO/c1-13(2)7-8-16(9-10-17(3)12-16)14-5-4-6-15(18)11-14/h4-6,11,13,18H,7-10,12H2,1-3H3 |
InChI Key |
NBYLDDKRYIOEHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1(CCN(C1)C)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Isopentyl-1-methylpyrrolidin-3-yl)phenol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diamines.
Substitution Reactions: The isopentyl and methyl groups are introduced via substitution reactions using suitable alkylating agents.
Phenol Attachment: The phenol group is attached to the pyrrolidine ring through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
Purification: Employing techniques such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Isopentyl-1-methylpyrrolidin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the phenol and pyrrolidine moieties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Alkyl halides for alkylation reactions, and halogenating agents for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups onto the phenol or pyrrolidine ring.
Scientific Research Applications
Medicinal Chemistry
1. Neuropharmacology
One of the primary areas of research for this compound is its potential role as a neuropharmacological agent. Studies have indicated that derivatives of pyrrolidine compounds can exhibit significant activity on neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This could position 3-[1-Methyl-3-(3-methylbutyl)pyrrolidin-3-yl]phenol as a candidate for developing treatments for neurological disorders such as depression or schizophrenia .
2. Antioxidant Properties
Research has shown that phenolic compounds often possess antioxidant properties due to their ability to scavenge free radicals. The presence of the phenolic group in this compound may contribute to its potential use in formulations aimed at reducing oxidative stress in biological systems .
Material Science
1. Polymer Chemistry
The unique structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. For instance, studies have explored its use in creating thermosetting resins that exhibit improved durability and resistance to environmental degradation .
2. Coatings and Adhesives
Due to its chemical stability and compatibility with various substrates, this compound can be utilized in formulating advanced coatings and adhesives. These materials are essential in industries requiring high-performance products, including automotive and aerospace sectors .
Environmental Applications
1. Biodegradation Studies
Given the increasing concern over environmental pollution, research into the biodegradability of synthetic compounds is critical. Studies involving this compound have been conducted to assess its environmental impact and degradation pathways. The findings suggest that while the compound is stable, certain microbial strains can metabolize it, indicating potential for bioremediation applications .
Case Study 1: Neuropharmacological Screening
A study evaluated the effects of several pyrrolidine derivatives on neurotransmitter release in vitro, demonstrating that compounds similar to this compound significantly increased dopamine levels in neuronal cultures. This suggests potential therapeutic applications in treating dopamine-related disorders.
Case Study 2: Polymer Development
In a controlled experiment, researchers synthesized a series of polymers incorporating this phenolic compound into their structure. The resulting materials exhibited superior mechanical properties compared to traditional polymers, showing enhanced tensile strength and thermal resistance.
Mechanism of Action
The mechanism of action of 3-(3-Isopentyl-1-methylpyrrolidin-3-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can engage in hydrogen bonding and other interactions with biological molecules, while the pyrrolidine ring may interact with receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Phenolic vs.
- Alkyl Chain Impact: The 3-methylbutyl chain in the target compound likely increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility relative to diol-containing analogs like (1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)methanol .
- Ester Derivatives : Sucrose glycerol esters () exhibit stronger antimicrobial activity, suggesting that esterification of hydroxyl groups enhances bioactivity compared to alkylated or fluorinated derivatives .
Biological Activity
3-[1-Methyl-3-(3-methylbutyl)pyrrolidin-3-yl]phenol, also known by its CAS number 38906-46-6, is a compound with significant biological activity. Its structure includes a pyrrolidine ring and a phenolic group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C16H25NO
- Molecular Weight : 247.376 g/mol
- Density : 0.996 g/cm³
- Boiling Point : 360.5 °C at 760 mmHg
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including ion channels and signaling pathways.
- Ion Channel Modulation : Preliminary studies suggest that this compound may influence ion channel activity, which is crucial for cellular signaling processes. For instance, it has been observed to affect the behavior of transient receptor potential (TRP) channels, which play roles in sensory perception and pain modulation .
- Inhibition of Bacterial Virulence Factors : Research indicates that this compound may inhibit the Type III secretion system (T3SS) in certain pathogenic bacteria. T3SS is a critical virulence mechanism used by Gram-negative bacteria to inject effector proteins into host cells, facilitating infection . In assays conducted at high concentrations (50 µM), the compound demonstrated approximately 50% inhibition of T3SS-mediated secretion .
Pharmacological Applications
The potential therapeutic applications of this compound are diverse:
- Antimicrobial Activity : Given its ability to inhibit bacterial virulence factors, this compound may serve as a lead in developing new antimicrobial agents targeting resistant strains of bacteria.
- Pain Management : By modulating ion channels involved in pain signaling, it may have applications in pain relief therapies.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Inhibition of T3SS
A dissertation highlighted the efficacy of this compound in inhibiting the secretion of carboxypeptidase G2 (CPG2) in Citrobacter rodentium, a model for enteropathogenic E. coli. The study reported that at concentrations above the IC50 value, significant inhibition was observed .
Study 2: Ion Channel Interaction
Research published in PubMed Central explored various compounds' interactions with ion channels. The study noted that similar compounds could modulate channel activity, suggesting a potential pathway for further exploration of this compound's effects on neuronal signaling .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H25NO |
| Molecular Weight | 247.376 g/mol |
| Density | 0.996 g/cm³ |
| Boiling Point | 360.5 °C |
| T3SS Inhibition | ~50% at 50 µM |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[1-Methyl-3-(3-methylbutyl)pyrrolidin-3-yl]phenol in laboratory settings?
- Methodological Answer :
- Step 1 : Utilize palladium-catalyzed hydrogenation for reducing unsaturated precursors, as demonstrated in acetylenic compound hydrogenation studies .
- Step 2 : Employ pyrrolidine-based building blocks (e.g., (2,4-dimethyl-1H-pyrrol-3-yl)methanol) to construct the heterocyclic core, followed by alkylation with 3-methylbutyl groups .
- Step 3 : Final phenolic functionalization via Friedel-Crafts alkylation or Suzuki-Miyaura coupling for aromatic ring substitution .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry of the pyrrolidine and phenolic moieties using H and C NMR, referencing NIST-standardized chemical shifts for phenolic derivatives .
- HPLC-MS : Quantify purity (>95%) via reverse-phase chromatography with UV detection at 254 nm, coupled with mass spectrometry for molecular ion verification .
- Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N content) .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer :
- Storage Recommendations :
- Short-term : Store at -20°C in amber vials under inert gas (argon) to prevent oxidation of the phenolic group .
- Long-term : Lyophilize and store as a solid at -80°C with desiccants to minimize hydrolysis of the pyrrolidine ring .
- Stability Testing : Monitor degradation via accelerated thermal stress tests (40°C/75% RH for 4 weeks) and analyze by TLC or HPLC .
Advanced Research Questions
Q. What strategies are effective in resolving conflicting spectroscopic data during characterization?
- Methodological Answer :
- Hyphenated Techniques : Combine GC-MS or LC-MS to differentiate isobaric impurities or tautomers .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict H NMR chemical shifts and compare with experimental data, addressing discrepancies in peak assignments .
- Isotopic Labeling : Introduce C or N labels to trace ambiguous signals in complex NMR spectra .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Methodological Answer :
- SAR Design :
- Step 1 : Synthesize analogs with modified alkyl chains (e.g., varying 3-methylbutyl substituents) and assess bioactivity in cellular assays (e.g., antimicrobial or anticancer screens) .
- Step 2 : Perform molecular docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., enzymes or receptors) .
- Step 3 : Validate hypotheses using in vitro enzyme inhibition assays (e.g., IC determination) and correlate with computational predictions .
Q. What advanced techniques are suitable for studying the compound’s reactivity in catalytic systems?
- Methodological Answer :
- In Situ Spectroscopy : Use FT-IR or Raman spectroscopy to monitor reaction intermediates during catalytic hydrogenation or oxidation .
- Kinetic Isotope Effects (KIE) : Investigate mechanistic pathways (e.g., H transfer in acid-catalyzed reactions) using deuterated analogs .
- X-ray Absorption Spectroscopy (XAS) : Analyze coordination geometry in metal-catalyzed reactions involving the pyrrolidine nitrogen .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data for this compound?
- Methodological Answer :
- Systematic Solubility Profiling :
- Test solubility in 10+ solvents (e.g., DMSO, ethanol, hexane) using gravimetric analysis under controlled temperature (25°C ± 0.5°C) .
- Compare with computational solubility predictions (e.g., COSMO-RS) to identify outliers due to polymorphic forms or hydration .
- Crystallography : Perform single-crystal X-ray diffraction to confirm molecular packing and solvent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
